4-((4-Chlorophenyl)sulfonyl)-N-hydroxy-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboximidamide
Description
This compound belongs to the 3,4-dihydro-2H-benzo[b][1,4]oxazine class, characterized by a bicyclic structure combining a benzene ring fused with an oxygen-containing heterocycle. Key substituents include:
- An N-hydroxycarboximidamide moiety at position 2, which may enhance hydrogen-bonding capabilities and metabolic stability.
This structural configuration suggests applications in medicinal chemistry, particularly as a scaffold for enzyme inhibitors or receptor modulators.
Properties
Molecular Formula |
C15H14ClN3O4S |
|---|---|
Molecular Weight |
367.8 g/mol |
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-N'-hydroxy-2,3-dihydro-1,4-benzoxazine-2-carboximidamide |
InChI |
InChI=1S/C15H14ClN3O4S/c16-10-5-7-11(8-6-10)24(21,22)19-9-14(15(17)18-20)23-13-4-2-1-3-12(13)19/h1-8,14,20H,9H2,(H2,17,18) |
InChI Key |
KWEUFFZCMQSANZ-UHFFFAOYSA-N |
Isomeric SMILES |
C1C(OC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)Cl)/C(=N/O)/N |
Canonical SMILES |
C1C(OC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)Cl)C(=NO)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-((4-Chlorophenyl)sulfonyl)-N-hydroxy-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboximidamide involves several steps. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with N-hydroxy-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboximidamide under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the process. The mixture is stirred at room temperature for several hours until the reaction is complete. Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
4-((4-Chlorophenyl)sulfonyl)-N-hydroxy-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-((4-Chlorophenyl)sulfonyl)-N-hydroxy-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboximidamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-((4-Chlorophenyl)sulfonyl)-N-hydroxy-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboximidamide involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular processes by binding to DNA or RNA, leading to changes in gene expression and cellular function .
Comparison with Similar Compounds
Key Findings and Implications
Synthetic Flexibility : Benzoxazines and oxadiazines are synthesized via diverse routes (e.g., dehydrosulfurization , diazonium coupling ), but the target compound’s pathway remains underexplored.
Structure-Activity Trends: Electron-withdrawing groups (e.g., Cl, SO₂) improve stability but may reduce bioavailability.
Research Gaps: Limited data exist on the target compound’s biological activity, solubility, or toxicity compared to its analogs.
Biological Activity
The compound 4-((4-Chlorophenyl)sulfonyl)-N-hydroxy-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboximidamide is a synthetic derivative with potential therapeutic applications. Its biological activity has been the subject of various studies focusing on its antibacterial properties, enzyme inhibition capabilities, and interactions with biological targets. This article provides a comprehensive overview of its biological activities, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a chlorophenyl sulfonyl group and a hydroxylamine moiety. The molecular formula is , and it has notable pharmacophoric elements that contribute to its biological activity.
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of this compound against various bacterial strains. The results indicate moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects against other strains.
| Bacterial Strain | Inhibition Zone (mm) | Activity Level |
|---|---|---|
| Salmonella typhi | 20 | Strong |
| Bacillus subtilis | 18 | Moderate |
| Escherichia coli | 10 | Weak |
| Staphylococcus aureus | 12 | Weak |
Enzyme Inhibition
The compound has also been tested for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. These enzymes are critical in various physiological processes, and their inhibition can lead to therapeutic benefits in conditions like Alzheimer's disease and urinary tract infections.
- Acetylcholinesterase Inhibition : The compound demonstrated significant inhibitory activity with IC50 values ranging from 1.13 µM to 6.28 µM across different analogues.
- Urease Inhibition : It exhibited strong urease inhibitory activity, with some derivatives showing IC50 values as low as 2.14 µM, indicating a potential for treating urease-related disorders.
| Enzyme | IC50 (µM) | Reference Compound |
|---|---|---|
| Acetylcholinesterase | 1.13 - 6.28 | Eserine (IC50 = 0.5 µM) |
| Urease | 2.14 - 6.28 | Thiourea (IC50 = 21.25 µM) |
Mechanistic Studies
Docking studies have elucidated potential mechanisms of action for the compound's biological effects. For instance, it was found to interact favorably with active sites on target enzymes, suggesting that structural modifications could enhance its potency and selectivity.
Case Studies
- Study on Antiviral Activity : A study reported that derivatives similar to this compound exhibited antiviral activity against human adenoviruses (HAdV). These compounds showed selectivity indexes greater than 100, indicating their potential as antiviral agents while minimizing cytotoxicity.
- Pharmacokinetic Evaluations : In vivo studies indicated that certain derivatives had favorable pharmacokinetic profiles, supporting their advancement into clinical testing phases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
